Genkwanol C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

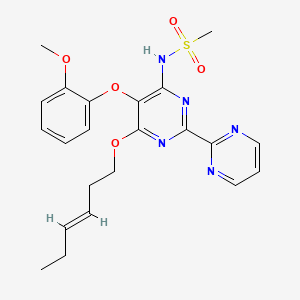

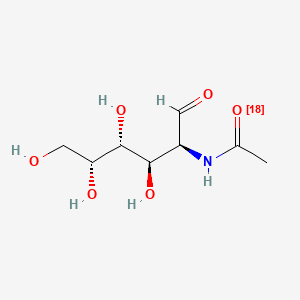

ゲンワノールCは、ステレラ・カメジャスミおよびウイキョウの根に見られるビフラボノイド化合物です . この化合物は、特に呼吸器合胞体ウイルスに対する強力な抗ウイルス活性で知られています . ゲンワノールCの化学構造は、その複雑なフラボノイド骨格によって特徴付けられ、その生物活性に寄与しています。

準備方法

合成経路および反応条件

ゲンワノールCの調製は、通常、ステレラ・カメジャスミおよびウイキョウなどの天然源からの抽出によって行われます。 抽出プロセスには、エタノールなどの溶媒の使用と、シリカゲル、セファデックスLH-20、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術による化合物の単離が含まれます .

工業生産方法

ゲンワノールCの工業生産は広く文書化されていませんが、一般的には、実験室の設定で使用される同様の抽出および精製方法に従います。 高純度のゲンワノールCを得るためには、大規模なクロマトグラフィー技術と溶媒抽出が不可欠です。

化学反応の分析

反応の種類

ゲンワノールCは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、その生物活性を高めるために重要です。

一般的な試薬および条件

ゲンワノールCを伴う反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 クロロホルム、ジクロロメタン、酢酸エチルなどの溶媒は、これらの反応を促進するために頻繁に使用されます .

生成される主要な生成物

ゲンワノールCの反応から生成される主要な生成物は、特定の反応条件によって異なります。 たとえば、酸化反応はキノンの生成につながる可能性があり、還元反応はジヒドロフラボノイドを生成する可能性があります。

科学研究への応用

ゲンワノールCは、以下を含む幅広い科学研究への応用を持っています。

化学: ビフラボノイド構造とその反応性を研究するためのモデル化合物として使用されます。

生物学: 特に呼吸器合胞体ウイルスに対する抗ウイルス活性について調査されています.

科学的研究の応用

Genkwanol C has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying biflavonoid structures and their reactivity.

Biology: Investigated for its antiviral properties, particularly against respiratory syncytial virus.

作用機序

ゲンワノールCの作用機序には、ウイルスタンパク質との相互作用による呼吸器合胞体ウイルスの複製阻害が含まれます。 また、タンパク質発現の調節と細胞周期の停止を通じて癌細胞のアポトーシスを誘導することにより、細胞毒性を示します . 関連する分子標的および経路には、ウイルスポリメラーゼおよびアポトーシスシグナル伝達経路が含まれます。

類似化合物との比較

ゲンワノールCは、その強力な抗ウイルス活性と抗癌活性のためにビフラボノイドの中でユニークです。 類似の化合物には以下が含まれます。

ネオカメジャスミンB: 抗ウイルス活性を持つ別のビフラボノイドですが、ゲンワノールCほど強力ではありません.

ゲンワノールB: ゲンワノールCのステレオ異性体で、同様の抗ウイルス活性を持っています.

ステレラノール: 呼吸器合胞体ウイルスに対する抗ウイルス活性を持つビフラボノイド.

これらの化合物はゲンワノールCと構造上の類似性を共有していますが、生物活性と効力において異なります。

特性

分子式 |

C30H22O11 |

|---|---|

分子量 |

558.5 g/mol |

IUPAC名 |

(1R,4R,5S,12R,13S)-5,13,16,18-tetrahydroxy-4,12-bis(4-hydroxyphenyl)-3,11,21-trioxapentacyclo[11.8.0.01,10.02,7.015,20]henicosa-2(7),9,15,17,19-pentaene-8,14-dione |

InChI |

InChI=1S/C30H22O11/c31-15-5-1-13(2-6-15)25-21(36)11-18-19(34)12-23-30(28(18)40-25)29(38,27(39-23)14-3-7-16(32)8-4-14)26(37)24-20(35)9-17(33)10-22(24)41-30/h1-10,12,21,25,27,31-33,35-36,38H,11H2/t21-,25+,27+,29-,30+/m0/s1 |

InChIキー |

JTLAASAWWOBQSW-LXOKDWSYSA-N |

異性体SMILES |

C1[C@@H]([C@H](OC2=C1C(=O)C=C3[C@]24[C@@]([C@H](O3)C5=CC=C(C=C5)O)(C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |

正規SMILES |

C1C(C(OC2=C1C(=O)C=C3C24C(C(O3)C5=CC=C(C=C5)O)(C(=O)C6=C(C=C(C=C6O4)O)O)O)C7=CC=C(C=C7)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)

![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)

![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)